Carboxymethyl chitosan

Descripción general

Descripción

Carboxymethyl chitosan is a derivative of chitosan, which is a natural biopolymer obtained from the deacetylation of chitin. Chitin is found in the exoskeletons of crustaceans and insects. This compound is synthesized by introducing carboxymethyl groups into the chitosan molecule, which significantly enhances its solubility in water and broadens its range of applications. This compound exhibits excellent biocompatibility, biodegradability, and antibacterial properties, making it a valuable material in various fields such as medicine, agriculture, and environmental science .

Métodos De Preparación

Carboxymethyl chitosan can be synthesized through several methods, including reductive alkylation and direct alkylation. In reductive alkylation, the amino groups of chitosan react with the carbonyl group of glyoxylic acid to form N-carboxymethyl chitosan. Direct alkylation involves the reaction of chitosan with monochloroacetic acid under alkaline conditions, leading to the formation of O-carboxymethyl chitosan . Industrial production methods often involve the use of water as a solvent and room temperature conditions to ensure the process is environmentally friendly and cost-effective .

Análisis De Reacciones Químicas

Carboxymethyl chitosan undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and monochloroacetic acid for substitution . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dialdehyde this compound, which has enhanced antibacterial properties .

Aplicaciones Científicas De Investigación

Biomedical Applications

1. Drug Delivery Systems

CMCS is extensively used in drug delivery systems due to its ability to encapsulate various therapeutic agents. Its pH-responsive characteristics allow for controlled release mechanisms, making it suitable for targeted drug delivery applications. For instance, CMCS microspheres have been developed to deliver anti-tumor drugs effectively .

2. Wound Healing

The antibacterial properties of CMCS make it an ideal candidate for wound healing applications. Studies have shown that CMCS hydrogels can promote granulation tissue formation and enhance the healing process by providing a moist environment and preventing bacterial growth . The moisture retention capability of CMCS also aids in maintaining the integrity of the wound site.

3. Tissue Engineering

CMCS serves as a scaffold material in tissue engineering due to its biocompatibility and ability to support cell adhesion and proliferation. Research indicates that CMCS-based scaffolds can facilitate the regeneration of various tissues, including skin and cartilage . Its properties can be tailored through chemical modifications to optimize performance in specific tissue engineering applications.

Antimicrobial Properties

The antimicrobial activity of CMCS has been documented extensively. It exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, making it valuable in developing antimicrobial coatings for medical devices and packaging materials . The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Case Studies

Case Study 1: CMCS in Skin Treatments

A clinical study evaluated the efficacy of CMCS dermal injections for treating skin defects. Results indicated significant improvements in skin hydration, elasticity, and overall appearance compared to traditional microneedling techniques . These findings underscore the potential of CMCS in cosmetic dermatology.

Case Study 2: Anticancer Applications

Research involving CMCS-loaded nanoparticles demonstrated enhanced anticancer activity against specific tumor cell lines. The nanoparticles facilitated targeted delivery of chemotherapeutic agents, reducing side effects associated with conventional treatments . This application highlights CMCS's role in advancing cancer therapeutics.

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of carboxymethyl chitosan involves its interaction with biological molecules and cells. The presence of carboxymethyl groups enhances its solubility and allows it to form hydrogen bonds with water molecules, increasing its moisture retention capacity . This compound can interact with cell membranes, leading to increased membrane permeability and promoting the uptake of drugs or other therapeutic agents . It also exhibits antibacterial activity by disrupting the cell walls of bacteria, leading to cell lysis .

Comparación Con Compuestos Similares

Carboxymethyl chitosan is unique compared to other chitosan derivatives due to its enhanced solubility and broad range of applications. Similar compounds include N-carboxymethyl chitosan, O-carboxymethyl chitosan, and N,O-carboxymethyl chitosan, which differ in the position of the carboxymethyl groups on the chitosan molecule . Other chitosan derivatives, such as quaternary ammonium chitosan and sulfated chitosan, also have unique properties and applications but may not offer the same level of solubility and versatility as this compound .

Actividad Biológica

Carboxymethyl chitosan (CMCS) is a derivative of chitosan, a biopolymer derived from chitin, which has garnered significant attention due to its diverse biological activities. This article explores the various biological activities of CMCS, including its antioxidant, anti-inflammatory, antimicrobial, and drug delivery properties, supported by case studies and research findings.

1. Antioxidant Activity

CMCS exhibits notable antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. Recent studies have demonstrated that CMCS derivatives can effectively scavenge free radicals, including DPPH radicals and superoxide anions.

Research Findings

- A study synthesized 16 novel CMCS derivatives with quinoline groups, showing enhanced radical scavenging abilities. The derivatives exhibited over 70% DPPH radical scavenging at concentrations as low as 1.6 mg/mL .

- The antioxidant activity of CMCS was significantly higher than that of unmodified chitosan, indicating that carboxymethylation improves its protective effects against oxidative damage .

| Derivative | DPPH Scavenging (%) | Superoxide Scavenging (%) |

|---|---|---|

| CMCS | 26.07 | N/A |

| Quinoline-CMCS | >70 | >90 |

2. Anti-inflammatory Properties

CMCS has been shown to reduce inflammation in various models, making it a potential therapeutic agent for inflammatory diseases.

Case Study: Osteogenesis and Inflammation

In a study involving knee arthroplasty in rabbits, CMCS significantly reduced inflammation around the prosthesis and promoted bone formation. Histological analysis revealed increased osteocalcin (OCN) levels and a favorable OPG/RANKL ratio, indicating enhanced osteogenesis .

3. Antimicrobial Activity

The antimicrobial properties of CMCS are beneficial in wound healing applications. It has demonstrated effectiveness against various pathogens, contributing to its use in biomedical applications.

Research Findings

- A study combined CMCS with bioactive peptides to enhance antimicrobial efficacy against Pseudomonas aeruginosa. The resulting nanoparticles not only showed improved antimicrobial activity but also facilitated faster wound healing by regulating cytokine expression .

4. Drug Delivery Applications

CMCS serves as an effective carrier for drug delivery systems due to its biocompatibility and ability to enhance the bioavailability of poorly soluble drugs.

Research Findings

- A study explored the use of CMCS in adenovirus-mediated gene therapy, demonstrating prolonged transgene expression in vivo. The presence of CMCS mitigated the host immune response and improved the therapeutic efficacy of gene delivery systems .

- Additionally, research on curcumin conjugated with CMCS indicated enhanced oral bioavailability through inhibition of intestinal P-glycoprotein transporters, suggesting potential applications in cancer therapy .

5. Summary of Biological Activities

The following table summarizes the key biological activities of this compound:

Propiedades

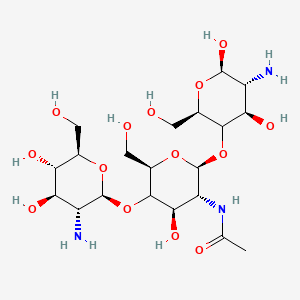

IUPAC Name |

N-[(2S,3R,4R,6R)-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,4R,5R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37N3O14/c1-5(27)23-11-15(31)17(36-19-10(22)13(29)12(28)6(2-24)34-19)8(4-26)35-20(11)37-16-7(3-25)33-18(32)9(21)14(16)30/h6-20,24-26,28-32H,2-4,21-22H2,1H3,(H,23,27)/t6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16?,17?,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGNQXZLWHDQLRE-XADFZESNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)N)O)CO)CO)OC3C(C(C(C(O3)CO)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C([C@H](O[C@H]1OC2[C@H](O[C@H]([C@@H]([C@H]2O)N)O)CO)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37N3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83512-85-0 | |

| Record name | 83512-85-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.